3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one
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Overview
Description
3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one is a complex organic compound belonging to the flavonoid class. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the formation of the pyrano[2,3-h]chromen-4-one core. This can be achieved through cyclization reactions involving appropriate precursors. The hydroxyl and methoxy groups are introduced through selective functionalization reactions. The glycosidic linkages are formed by glycosylation reactions using suitable sugar donors and catalysts .
Industrial Production Methods
Industrial production of such complex flavonoids often involves biotechnological approaches, including the use of genetically engineered microorganisms to produce the desired compound. These methods are more sustainable and can be scaled up efficiently .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrano[2,3-h]chromen-4-one core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, reduced flavonoid derivatives, and substituted flavonoids with various functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex flavonoids in various chemical reactions .
Biology
Biologically, the compound exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. It also shows potential anti-inflammatory and anticancer activities, making it a subject of interest in biomedical research .
Medicine
In medicine, the compound is explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation. Its anticancer properties are also being investigated for potential use in cancer therapy .
Industry
Industrially, the compound is used in the development of natural antioxidants for food preservation and cosmetic formulations. Its unique properties make it valuable in creating products with enhanced stability and efficacy .
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with strong antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Luteolin: Exhibits significant anti-inflammatory and neuroprotective effects.
Uniqueness
What sets 3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one apart is its unique structural complexity, which contributes to its diverse biological activities.
Properties
Molecular Formula |
C33H38O14 |
---|---|
Molecular Weight |
658.6 g/mol |
IUPAC Name |
3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C33H38O14/c1-13-21(35)24(38)26(40)31(42-13)46-30-25(39)22(36)14(2)43-32(30)45-29-23(37)20-18(34)12-19-17(10-11-33(3,4)47-19)28(20)44-27(29)15-6-8-16(41-5)9-7-15/h6-14,21-22,24-26,30-32,34-36,38-40H,1-5H3 |
InChI Key |
WNTBDGJNPGBIQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC5=C4C=CC(O5)(C)C)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |
Origin of Product |
United States |
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